![molecular formula C9H8F2N2O2 B1476457 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid CAS No. 2091250-51-8](/img/structure/B1476457.png)
2-(3,3-Difluoroazetidin-1-yl)nicotinic acid
Overview
Description
2-(3,3-Difluoroazetidin-1-yl)nicotinic acid, also known as 2-DFA, is a novel compound with potential applications in the field of medicinal chemistry. It is a derivative of nicotinic acid, which is an important precursor for the synthesis of many drugs. Due to its unique structure and properties, 2-DFA has been studied for its potential to act as an agonist for nicotinic receptors, which are involved in a number of physiological processes.
Scientific Research Applications
Efficient Synthesis and Medicinal Applications
Research on derivatives of nicotinic acid, such as the study by Kiss, Ferreira, and Learmonth (2008), has demonstrated novel routes to 2-trifluoromethyl-nicotinic acid derivatives, highlighting the importance of pyridyl compounds as key intermediates in the manufacture of certain COMT inhibitors. This underscores the potential of fluoroazetidinyl nicotinic acid derivatives in medicinal chemistry, especially for neurological conditions (Kiss, L., Ferreira, H., & Learmonth, D., 2008).
Herbicidal Activity
Nicotinic acid derivatives have been explored for their herbicidal properties, as demonstrated by Yu et al. (2021), who synthesized and tested N-(arylmethoxy)-2-chloronicotinamides, revealing significant activity against certain plant species. This suggests that derivatives of nicotinic acid could be used in developing new herbicides, indicating their agricultural applications (Yu, C., Wang, Q., et al., 2021).
Receptor Mediation and Molecular Signaling
The research by Tunaru et al. (2003) identified that nicotinic acid acts through specific receptors (PUMA-G/HM74) to mediate its anti-lipolytic effects. This discovery is pivotal in understanding the molecular mechanisms through which nicotinic acid derivatives might influence lipid metabolism and offers insights into new therapeutic targets for dyslipidemia (Tunaru, S., Kero, J., et al., 2003).
Antioxidant and Vasorelaxation Properties
Prachayasittikul et al. (2010) discussed the antioxidative and vasorelaxant properties of thionicotinic acid derivatives, suggesting their potential therapeutic application in vascular diseases and conditions requiring antioxidant interventions. This indicates the broad utility of nicotinic acid derivatives beyond their lipid-lowering effects (Prachayasittikul, S., Wongsawatkul, O., et al., 2010).
Green Chemistry and Industrial Production
Lisicki et al. (2022) focused on ecological methods to produce nicotinic acid, highlighting the importance of sustainable processes in the chemical industry. This research points to the environmental considerations in the synthesis of nicotinic acid and its derivatives, indicating their role in green chemistry applications (Lisicki, D., Nowak, K., et al., 2022).
properties
IUPAC Name |
2-(3,3-difluoroazetidin-1-yl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O2/c10-9(11)4-13(5-9)7-6(8(14)15)2-1-3-12-7/h1-3H,4-5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKQJMBZDHEJSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluoroazetidin-1-yl)nicotinic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.